molecular formula C20H22BrFN2O2S B2539110 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106746-82-0

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2539110
CAS RN: 1106746-82-0
M. Wt: 453.37
InChI Key: OINNLEXLJDPQBJ-UHFFFAOYSA-M
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Description

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C20H22BrFN2O2S and its molecular weight is 453.37. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Studies demonstrate methods for synthesizing derivatives of imidazo[2,1-b][1,3]thiazine, emphasizing the importance of specific substituents on the phenyl ring, which can significantly influence the compound's properties and potential applications. For example, the synthesis of 1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium bromides showcases a method for obtaining derivatives through the condensation of substituted phenacyl bromides, revealing insights into structural characterization and potential reactivity (Demchenko et al., 2003).

Potential Applications in Medicinal Chemistry

  • The synthesis of imidazo[2,1-b][1,3]thiazole and thiazine derivatives has been explored for their cytotoxic effects against cancer and noncancer cells, indicating potential applications in developing anticancer agents. For instance, certain 3,4-disubstituted-6,7-dihydro-imidazo[2,1-b][1,3]thiazoles showed higher cytotoxic effects on cancer cells, suggesting their utility in targeted cancer therapy (Meriç et al., 2008).

Potential Anti-inflammatory Applications

  • Novel imidazo[2,1-b][1,3]thiazine derivatives have been synthesized and evaluated for their anti-inflammatory properties, indicating their potential as therapeutic agents in treating inflammation-related conditions. The study highlights the significance of substituents on the phenyl ring in modulating the compounds' pharmacological activities (Biointerface Research in Applied Chemistry, 2022).

Supramolecular Chemistry and Photophysical Properties

  • Research on the supramolecular assembly and photophysical properties of related compounds, such as thiazole-conjugated pyridinium complexes, provides insights into the design of materials with potential applications in sensing, imaging, and electronic devices. These studies explore how structural modifications can influence the optical and electronic properties of the compounds, leading to diverse applications in materials science and engineering (Li et al., 2009).

properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-1-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN2O2S.BrH/c1-14-4-6-15(7-5-14)22-13-20(24,23-10-3-11-26-19(22)23)17-9-8-16(25-2)12-18(17)21;/h4-9,12,24H,3,10-11,13H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINNLEXLJDPQBJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)OC)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

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